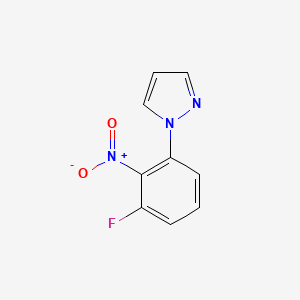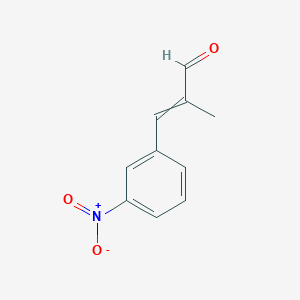
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. The compound consists of a 1-methyl-3-propylidene-2H-imidazol-3-ium cation and a hexafluorophosphate anion.
Métodos De Preparación
The synthesis of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent, followed by the addition of hexafluorophosphoric acid. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolium ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted imidazolium derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to antimicrobial or antifungal effects. The specific pathways involved depend on the biological system being studied.
Comparación Con Compuestos Similares
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate can be compared with other imidazolium salts, such as:
- 1-butyl-3-methylimidazolium chloride
- 1-ethyl-3-methylimidazolium tetrafluoroborate
- 1-hexyl-3-methylimidazolium bromide
These compounds share similar structural features but differ in their alkyl chain lengths and anions. The uniqueness of this compound lies in its specific cation and anion combination, which can influence its physical and chemical properties, as well as its applications.
Propiedades
Fórmula molecular |
C7H13F6N2P |
|---|---|
Peso molecular |
270.16 g/mol |
Nombre IUPAC |
1-methyl-3-propylidene-2H-imidazol-3-ium;hexafluorophosphate |
InChI |
InChI=1S/C7H13N2.F6P/c1-3-4-9-6-5-8(2)7-9;1-7(2,3,4,5)6/h4-6H,3,7H2,1-2H3;/q+1;-1 |
Clave InChI |
IAAGPXXPXCLMQH-UHFFFAOYSA-N |
SMILES canónico |
CCC=[N+]1CN(C=C1)C.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one](/img/structure/B11823685.png)





![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)

![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)

